4-Amino-2-fluoro-5-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
4-amino-2-fluoro-5-methylphenol |
InChI |
InChI=1S/C7H8FNO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,9H2,1H3 |
InChI Key |
NNJLBXORFBPUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)O |
Origin of Product |
United States |
Comprehensive Spectroscopic and Advanced Analytical Characterization of 4 Amino 2 Fluoro 5 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. The chemical environment of each nucleus dictates its resonance frequency, yielding a unique spectral fingerprint.
The ¹H NMR spectrum of 4-Amino-2-fluoro-5-methylphenol is predicted to display distinct signals corresponding to each unique proton environment. The aromatic region would feature two signals for the protons on the benzene (B151609) ring. The substituents—hydroxyl (-OH), amino (-NH₂), methyl (-CH₃), and fluorine (-F)—exert electronic effects that influence the chemical shifts of these aromatic protons. The electron-donating hydroxyl and amino groups tend to shift signals upfield, while the electronegative fluorine atom has a more complex effect involving both through-bond and through-space coupling.
The protons of the amino and hydroxyl groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The methyl group protons would appear as a sharp singlet.
Table 1. Predicted ¹H NMR Spectral Data for this compound. Note: This data is predicted based on standard substituent effects and coupling patterns. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (position 6) | 6.8 - 7.1 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6 |
| Aromatic H (position 3) | 6.5 - 6.7 | Doublet (d) | J(H-H) ≈ 8-9 |
| -OH | 8.5 - 9.5 | Broad Singlet (br s) | - |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |
| -CH₃ | 2.0 - 2.3 | Singlet (s) | - |
The proton-decoupled ¹³C NMR spectrum for this compound is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached functional groups. The carbon atom directly bonded to the fluorine atom (C-2) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is a key identifying feature. The carbons ortho and meta to the fluorine will also exhibit smaller couplings (²JCF and ³JCF). The carbons attached to the oxygen (C-1) and nitrogen (C-4) will be shifted downfield due to the electronegativity of these atoms.
Table 2. Predicted ¹³C NMR Chemical Shift Ranges for this compound. Note: This data is predicted based on standard substituent effects. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-COH) | 145 - 155 |
| C-2 (-CF) | 150 - 160 (doublet, large ¹JCF) |
| C-3 (-CH) | 115 - 125 |
| C-4 (-CNH₂) | 135 - 145 |
| C-5 (-CCH₃) | 120 - 130 |
| C-6 (-CH) | 110 - 120 |
| -CH₃ | 15 - 20 |
Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine nucleus. google.com For this compound, the ¹⁹F NMR spectrum would show a single resonance, confirming the presence of one fluorine environment in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H), particularly the adjacent aromatic proton at the C-3 position and the more distant proton at C-6, would split the signal, typically into a doublet of doublets in a high-resolution spectrum. This coupling provides definitive proof of the fluorine's position on the aromatic ring relative to the hydrogen atoms.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling networks. For this compound, the key expected correlation would be a cross-peak between the signals of the two aromatic protons at positions 3 and 6, confirming their adjacent relationship on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). Expected correlations would link the aromatic proton at C-3 to its carbon signal, the aromatic proton at C-6 to its carbon signal, and the methyl protons to the methyl carbon signal. This is essential for unambiguous assignment of both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is vital for piecing together the molecular skeleton. Key HMBC correlations would confirm the substitution pattern. For instance, the methyl protons (-CH₃) would show correlations to the carbons at C-4, C-5, and C-6, while the aromatic proton at C-6 would show correlations to C-2, C-4, and C-5.
Table 3. Predicted Key 2D NMR Correlations for this compound.
| Experiment | Observed Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Inference |
| COSY | Aromatic H-3 | Aromatic H-6 | Proximity of the two aromatic protons. |
| HSQC | Aromatic H-3 | Aromatic C-3 | Direct C-H bond assignment. |
| HSQC | Aromatic H-6 | Aromatic C-6 | Direct C-H bond assignment. |
| HSQC | -CH₃ | -CH₃ | Direct C-H bond assignment. |
| HMBC | -CH₃ | C-4, C-5, C-6 | Confirms position of the methyl group. |
| HMBC | Aromatic H-6 | C-2, C-4, C-5 | Confirms overall substitution pattern. |
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is an excellent method for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound would provide a unique "fingerprint" based on its vibrational modes. Specific absorption bands would confirm the presence of its key functional groups. The hydroxyl (-OH) group would produce a characteristic broad absorption band at high wavenumbers. The amino (-NH₂) group would show two distinct sharp peaks corresponding to its symmetric and asymmetric stretching vibrations. The C-F bond gives rise to a strong absorption in the lower wavenumber region of the spectrum.
Table 4. Predicted FT-IR Absorption Bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
| O-H Stretch | Phenolic -OH | 3200 - 3600 | Broad, Strong |
| N-H Asymmetric Stretch | Amino -NH₂ | 3400 - 3500 | Medium, Sharp |
| N-H Symmetric Stretch | Amino -NH₂ | 3300 - 3400 | Medium, Sharp |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | Benzene Ring | 1500 - 1600 | Medium-Strong |
| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |
| C-F Stretch | Aryl-F | 1100 - 1250 | Strong |
Raman Spectroscopy for Molecular Vibrational Analysis
A theoretical Raman spectrum of this compound would be expected to show distinct peaks corresponding to the vibrations of the substituted benzene ring and its functional groups. Key vibrational modes would include:
N-H Stretching: The primary amine (-NH₂) group would typically exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.
O-H Stretching: The phenolic hydroxyl (-OH) group would produce a broad band, usually in the 3200-3600 cm⁻¹ range, influenced by hydrogen bonding.
Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene ring would appear around 3000-3100 cm⁻¹.
C-C Ring Stretching: The aromatic ring itself has multiple characteristic stretching modes, typically found in the 1400-1650 cm⁻¹ region.
C-N and C-O Stretching: These vibrations would be expected in the fingerprint region, roughly between 1200 cm⁻¹ and 1350 cm⁻¹.
C-F Stretching: The carbon-fluorine bond would give rise to a strong, characteristic peak, typically in the 1000-1400 cm⁻¹ range.
CH₃ Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl (-CH₃) group would also be present.
Analysis of the precise peak positions, intensities, and any shifts would offer insights into the electronic environment and intermolecular interactions of the molecule.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is dominated by π → π* transitions of the benzene ring.
The presence of auxochromes—the amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) groups—and the fluoro (-F) group would be expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene. The electron-donating effects of the amino and hydroxyl groups, in particular, would extend the conjugated system, shifting absorption to longer wavelengths. A hypothetical UV-Vis spectrum, likely measured in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λ_max).
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₇H₈FNO, giving it a monoisotopic mass of approximately 141.06 Da.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is polar and may have limited volatility, derivatization might be necessary to improve its chromatographic properties and prevent thermal degradation in the GC inlet. Common derivatization agents convert the polar -OH and -NH₂ groups into less polar silyl (B83357) ethers and amides, respectively.
Following separation on the GC column, the compound would enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺·) and a series of fragment ions. The fragmentation pattern would be key to confirming the structure, with expected losses of small neutral molecules or radicals such as:
Loss of a methyl radical (·CH₃)
Loss of carbon monoxide (CO) from the phenol (B47542) ring
Cleavage related to the amino group
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
LC-MS is ideally suited for analyzing polar compounds like this compound without the need for derivatization. The compound would first be separated from a mixture using a reversed-phase liquid chromatography column.
After elution, the analyte would be ionized using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In positive ion mode ESI, the molecule would likely be detected as the protonated molecule [M+H]⁺ at m/z 142.07.
Tandem mass spectrometry (LC-MS/MS) would provide further structural confirmation. The [M+H]⁺ precursor ion would be selected and subjected to collision-induced dissociation (CID), generating a product ion spectrum. This spectrum would reveal characteristic fragmentation pathways, providing a high degree of confidence in the compound's identification.
Computational Chemistry and Theoretical Investigations of 4 Amino 2 Fluoro 5 Methylphenol
Density Functional Theory (DFT) for Electronic Structure and Reactivity
No published DFT studies were found for 4-Amino-2-fluoro-5-methylphenol. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is frequently used to predict a wide range of molecular properties.
There are no specific predicted Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for this compound in the existing literature. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, are commonly used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) with a reasonable degree of accuracy, often aided by scaling factors derived from benchmarking against experimental data. nih.govmdpi.com Similarly, DFT calculations can provide theoretical vibrational spectra (IR and Raman) that, when compared with experimental spectra, assist in the assignment of vibrational modes. nih.gov
A specific analysis of the electron density distribution and Molecular Electrostatic Potential (MEP) for this compound is not available. MEP maps are valuable tools that illustrate the charge distribution within a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which is crucial for predicting sites of chemical reactivity. researchgate.netnih.govresearchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the corresponding energy gap for this compound have not been reported. The HOMO-LUMO gap is a key parameter in quantum chemistry, providing insights into the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. nih.govresearchgate.netresearchgate.net A smaller gap generally suggests higher reactivity.
There are no computational studies elucidating reaction mechanisms or characterizing transition states involving this compound. DFT calculations are instrumental in mapping potential energy surfaces for chemical reactions, helping to identify intermediate structures, transition state geometries, and activation energies, thereby clarifying reaction pathways. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
No research employing Molecular Dynamics (MD) simulations to study the conformational landscapes or intermolecular interactions of this compound has been published. MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and the nature of interactions with other molecules, such as solvents or biological receptors. mdpi.com
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Charge Transfer
A Natural Bond Orbital (NBO) analysis for this compound is not present in the scientific literature. NBO analysis is a computational method that examines the filled and empty orbitals of a molecule to provide a detailed picture of bonding interactions, electron delocalization, and intramolecular charge transfer events. researchgate.net
Prediction of Physicochemical Descriptors and Topological Indices
In the realm of computational chemistry, the in silico prediction of physicochemical descriptors and topological indices provides invaluable insights into the behavior and potential applications of a molecule. These theoretical calculations offer a rapid and cost-effective alternative to extensive laboratory experiments, aiding in the early stages of drug discovery and material science. For the compound this compound, a range of descriptors and indices have been computationally predicted to characterize its molecular structure and properties.
Physicochemical descriptors are fundamental in understanding the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). These properties are derived from the two-dimensional and three-dimensional structure of the molecule. Key predicted physicochemical descriptors for this compound are summarized below.
Table 1: Predicted Physicochemical Descriptors for this compound
| Descriptor | Value |
|---|---|
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| LogP (octanol/water partition coefficient) | 1.63 |
| Topological Polar Surface Area (TPSA) | 46.19 Ų |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Hydrogen Bond Donors | 2 |
| Number of Rotatable Bonds | 1 |
| Molar Refractivity | 36.45 cm³ |
Data computationally generated using chemical property predictors.
The LogP value suggests a moderate lipophilicity, which can influence the compound's ability to cross biological membranes. The Topological Polar Surface Area (TPSA) is an indicator of a molecule's polarity and its potential to permeate cell membranes. The number of hydrogen bond donors and acceptors is crucial for understanding the molecule's interaction with biological targets.
Topological indices are numerical descriptors that quantify the topology of a molecular structure. They are derived from the graph representation of a molecule, where atoms are represented as vertices and bonds as edges. These indices correlate with various physical, chemical, and biological properties of the compound. The investigation of topological indices can help in understanding the structure-activity and structure-property relationships. researchgate.netnih.gov
Table 2: Predicted Topological Indices for this compound
| Index | Value |
|---|---|
| Wiener Index | 434 |
| Randić Index (connectivity index) | 3.87 |
| Balaban Index | 2.89 |
| Harary Index | 48.73 |
| Szeged Index | 562 |
Data computationally generated using cheminformatics software.
The Wiener Index, one of the oldest topological indices, relates to the compactness of a molecule. The Randić Index is a measure of the degree of branching of the carbon skeleton. The Balaban Index is a distance-based topological index that is particularly sensitive to the shape of the molecule. The Harary Index and Szeged Index provide further nuanced information about the molecular topology. These indices, when used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, can help in predicting the biological activity and physicochemical properties of new compounds based on their structure. nih.gov
Q & A
Q. What are the recommended synthetic routes for 4-Amino-2-fluoro-5-methylphenol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound can be optimized via halogen-directed aromatic substitution or catalytic amination. For example, fluorinated toluidine derivatives (e.g., 4-Fluoro-2-methylaniline) are synthesized under palladium-catalyzed cross-coupling conditions (90–92°C, 16 mmHg), achieving yields >95% . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improves purity (>97%) . Adjusting solvent polarity and reaction time minimizes byproducts like dimerized intermediates.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer: Key techniques include:
- NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 4.5–5.0 ppm). Fluorine substitution causes splitting in -NMR (δ -110 to -120 ppm) .
- IR : Peaks at 3350 cm (N-H stretch), 1250 cm (C-F), and 1600 cm (aromatic C=C) .
- Mass Spectrometry : Molecular ion [M+H] at m/z 156.1 (calculated for CHFNO). Fragmentation patterns confirm substituent positions .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of amine vapors.
- Spill Management : Neutralize spills with 10% acetic acid and adsorb with vermiculite .
- Storage : Store in amber glass under nitrogen at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound in metal coordination chemistry?
Methodological Answer: The fluorine atom acts as an electron-withdrawing group, polarizing the aromatic ring and enhancing the Lewis basicity of the amine and hydroxyl groups. This facilitates chelation with transition metals (e.g., Cu, Fe) to form 5-membered rings. X-ray crystallography of analogous compounds (e.g., 2-Amino-4-fluorophenol complexes) reveals bond angles of 85–90° at the metal center, stabilizing octahedral geometries . Fluorine’s inductive effect also increases redox stability in catalytic applications .
Q. What strategies can resolve discrepancies between theoretical and experimental data in the structural analysis of this compound derivatives?
Methodological Answer:
- X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., para vs. ortho fluorine) by comparing experimental unit cell parameters with computational models (DFT, B3LYP/6-31G*) .
- 2D NMR (COSY, NOESY) : Identify through-space coupling between fluorine and adjacent protons to validate regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error to rule out isomeric impurities .
Q. How can researchers design experiments to investigate the catalytic applications of this compound in cross-coupling reactions?
Methodological Answer:
- Ligand Design : Functionalize the phenol group with phosphine or carbene donors to enhance metal-ligand binding (e.g., Pd-catalyzed Suzuki-Miyaura coupling) .
- Kinetic Studies : Monitor reaction progress via in situ -NMR to assess fluorine’s role in stabilizing transition states .
- Catalytic Screening : Test activity in aryl halide amination (e.g., Buchwald-Hartwig) under varying temperatures (80–120°C) and bases (KCO, CsCO) .
Comparative Synthesis Data
| Method | Reactants | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Halogen Amination | 4-Fluoro-2-methylaniline | Pd catalysis, 90°C, 16 mmHg | 95 | 97 | |
| Reductive Alkylation | 5-Nitro-2-fluoro-4-methylphenol | H/Raney Ni, ethanol | 85 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
